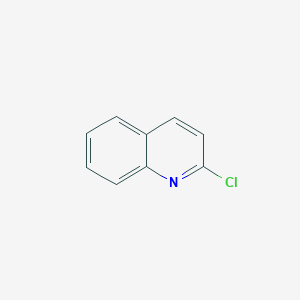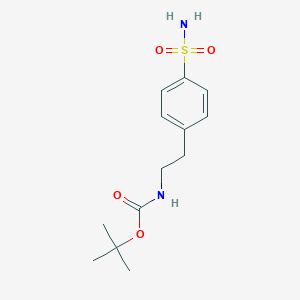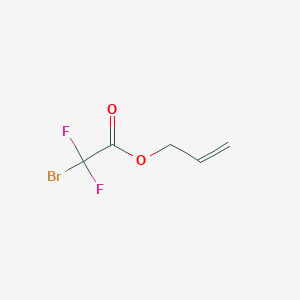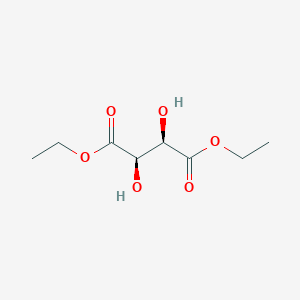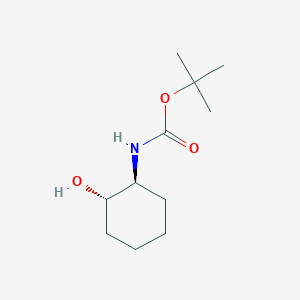
tert-Butyl 3-aminobenzylcarbamate
Descripción general
Descripción
La Pinobanksina es un flavonoide natural, específicamente un flavanonol, que es una subclase de flavonoides. Es conocida por sus propiedades antioxidantes y se encuentra en diversas fuentes naturales como la miel, el propóleo y ciertas plantas . El compuesto tiene una fórmula química de C15H12O5 y una masa molar de 272.25 g/mol . La Pinobanksina es reconocida por su capacidad de inhibir la peroxidación de lipoproteínas de baja densidad y sus propiedades donadoras de electrones, que ayudan a reducir los radicales alfa-tocoferol .
Aplicaciones Científicas De Investigación
Safety and Hazards
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La Pinobanksina se puede sintetizar a partir de 2,4,6-trihidroxiacetofenona mediante una serie de reacciones químicas. La ruta sintética implica los siguientes pasos :
Eterificación: Este paso implica la eterificación de 2,4,6-trihidroxiacetofenona.
Adición de Benzaldehído: Se añade benzaldehído al producto eterificado.
Oxidación con Peróxido de Hidrógeno: El producto se somete a oxidación utilizando peróxido de hidrógeno.
Acidólisis: El paso final implica la acidólisis para producir Pinobanksina.
Este método es ventajoso debido a las materias primas fácilmente disponibles, las condiciones de reacción suaves, el alto rendimiento (más del 80 por ciento) y la alta pureza del producto (más del 98.5 por ciento) .
Métodos de Producción Industrial
La producción industrial de Pinobanksina generalmente implica la extracción de fuentes naturales como el propóleo y la miel. El proceso de extracción se puede optimizar utilizando disolventes orgánicos para lograr altos rendimientos . El compuesto extraído se purifica luego mediante técnicas cromatográficas para asegurar una alta pureza y calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
La Pinobanksina experimenta diversas reacciones químicas, incluyendo:
Oxidación: La Pinobanksina se puede oxidar para formar diferentes productos de oxidación.
Reducción: El compuesto se puede reducir bajo condiciones específicas.
Sustitución: La Pinobanksina puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: El peróxido de hidrógeno se usa comúnmente como agente oxidante.
Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.
Sustitución: Se pueden utilizar varios reactivos dependiendo del producto de sustitución deseado.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de diferentes derivados oxidados de la Pinobanksina .
Mecanismo De Acción
La Pinobanksina ejerce sus efectos a través de diversos objetivos y vías moleculares :
Actividad Antioxidante: Actúa como donante de electrones, reduciendo los radicales libres y previniendo el daño oxidativo.
Actividad Antiinflamatoria: Inhibe la producción de citoquinas y enzimas proinflamatorias.
Actividad Antimicrobiana: Interfiere con las membranas celulares microbianas e inhibe el crecimiento microbiano.
Actividad Anticancerígena: Induce la apoptosis en las células cancerosas al activar las caspasas e interrumpir el potencial de la membrana mitocondrial.
Comparación Con Compuestos Similares
La Pinobanksina es única entre los flavonoides debido a su estructura y actividades biológicas específicas . Compuestos similares incluyen:
Pinocembrina: Otro flavonoide con propiedades antioxidantes y antiinflamatorias similares.
Galangina: Conocida por sus actividades antimicrobianas y anticancerígenas.
Crisina: Exhibe propiedades antiinflamatorias y anticancerígenas.
La Pinobanksina destaca por sus potentes efectos antioxidantes y neuroprotectores, lo que la convierte en un compuesto valioso para diversas aplicaciones científicas e industriales .
Propiedades
IUPAC Name |
tert-butyl N-[(3-aminophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOZALWRNWQPLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444751 | |
| Record name | tert-Butyl 3-aminobenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147291-66-5 | |
| Record name | tert-Butyl 3-aminobenzylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[(3-aminophenyl)methyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

